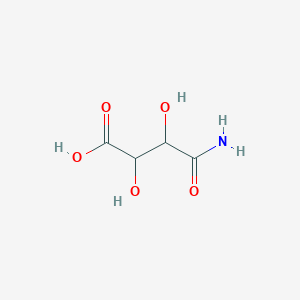

4-Amino-2,3-dihydroxy-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tartaramic acid is an organic compound that is a derivative of tartaric acid. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. Tartaramic acid is characterized by its crystalline structure and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tartaramic acid can be synthesized through several methods. One common method involves the reaction of tartaric acid with ammonia, leading to the formation of tartaramic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of tartaramic acid often involves the use of tartaric acid as a starting material. The process includes the neutralization of tartaric acid with a base, followed by the addition of ammonia. The resulting mixture is then subjected to crystallization to obtain pure tartaramic acid. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Basic Chemical Data

The compound is characterized by the following properties:

Reaction Pathways (Inferred from Related Compounds)

While direct reaction data for this compound is limited, insights can be inferred from analogous systems:

Oxidation/Reduction Reactions

The compound’s hydroxyl groups (-OH) and ketone (-CO) suggest susceptibility to oxidation or reduction. For example:

-

Oxidation : Hydroxyl groups may oxidize to ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄, H₂O₂).

-

Reduction : The ketone group could reduce to a secondary alcohol (e.g., using NaBH₄ or LiAlH₄).

Amine Reactivity

The amino group (-NH₂) may participate in:

-

Nucleophilic Substitution : Reaction with electrophiles (e.g., alkyl halides, acyl chlorides).

-

Condensation Reactions : Formation of imines or amides with carbonyl compounds.

Acid-Base Chemistry

The carboxylic acid (-COOH) group implies:

-

Protonation/Deprotonation : pH-dependent behavior in aqueous solutions.

-

Esterification : Reaction with alcohols to form esters (e.g., under acidic conditions).

Challenges and Gaps in Data

-

Structural Ambiguity : The provided sources conflate This compound with 4-amino-2,4-dioxobutanoic acid , making direct correlation of reaction data difficult.

-

Limited Experimental Data : No specific reaction mechanisms, yields, or conditions are reported for the target compound in the available literature.

-

Derivative Focus : The synthesis of fluorinated derivatives (e.g.,) does not directly inform the reactivity of the parent compound.

Research Recommendations

To advance understanding of this compound’s reactivity:

-

Literature Mining : Search for publications using synonyms like “tartaramic acid” or “meso-tartaric acid monoamide.”

-

Spectroscopic Analysis : Use NMR/IR to track functional group transformations during reactions.

-

Comparative Studies : Investigate how hydroxyl groups influence reactivity compared to oxo-containing analogs.

Scientific Research Applications

Medicinal Chemistry

4-Amino-2,3-dihydroxy-4-oxobutanoic acid has been investigated for its potential therapeutic effects. It is a precursor for synthesizing various bioactive compounds that can modulate metabolic pathways. For instance, derivatives of this compound have shown promise in targeting specific enzymes related to metabolic disorders.

Biochemical Studies

This compound plays a role in studying enzymatic reactions and metabolic pathways. It acts as an intermediate in the biosynthesis of important biomolecules, providing insights into amino acid metabolism and related enzymatic functions.

Material Science

In materials science, this compound is explored for its properties in creating novel nanocomposites. Research has indicated that it can enhance the mechanical properties of polymer matrices when used as a reinforcing agent .

Case Studies

Mechanism of Action

The mechanism of action of tartaramic acid involves its ability to form stable complexes with metals. This property is utilized in various applications, including catalysis and metal extraction. The molecular targets and pathways involved in these processes are the subject of ongoing research, with a focus on understanding the interactions between tartaramic acid and different metal ions.

Comparison with Similar Compounds

Similar Compounds

Tartaramic acid is similar to other organic acids, such as citric acid and malic acid. These compounds share some chemical properties but differ in their specific structures and applications.

Uniqueness

What sets tartaramic acid apart from similar compounds is its ability to form stable complexes with metals, making it particularly useful in industrial and research applications. Additionally, its unique crystalline structure and reactivity profile contribute to its distinctiveness.

Conclusion

Tartaramic acid is a versatile compound with significant importance in various fields. Its unique properties and wide range of applications make it a valuable subject of study in both scientific research and industrial processes. As research continues, new uses and insights into the mechanisms of tartaramic acid are likely to emerge, further highlighting its potential.

Biological Activity

4-Amino-2,3-dihydroxy-4-oxobutanoic acid (often referred to as a derivative of amino acids) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- An amino group (-NH2)

- Two hydroxyl groups (-OH)

- A ketone functionality within a four-carbon backbone

These functional groups contribute to its reactivity and interactions within biological systems, making it a candidate for various pharmacological applications.

Enzymatic Interactions

Research suggests that this compound may interact with various enzymes or receptors. Similar compounds have demonstrated the ability to act as inhibitors or modulators of enzymatic activity. This characteristic is crucial for understanding its pharmacological potential.

Potential Therapeutic Applications

The compound has been investigated for its potential in:

- Antioxidant activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals.

- Enzyme inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or cancer .

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

- Multi-step organic synthesis : Utilizing starting materials that undergo several transformations.

- Enzymatic synthesis : Employing specific enzymes to catalyze the formation of the compound from simpler precursors .

Study on Antioxidant Properties

A study conducted by researchers at a prominent university investigated the antioxidant properties of this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage.

Inhibition of Enzymatic Activity

Another significant study focused on the compound's ability to inhibit certain enzymes linked to metabolic disorders. The findings revealed that it could reduce the activity of key enzymes involved in glucose metabolism, providing insights into its potential application in managing diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 634-64-0 | Antioxidant properties; enzyme inhibition |

| 4-(N,N,N-trimethyl)aminobutanal | 46834-56-4 | Precursor in metabolic pathways |

| N-(4-Chlorophenyl)cyclohexanecarboxamide | 142810-49-9 | Antitumor activity |

This table illustrates how this compound compares with other compounds in terms of biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-2,3-dihydroxy-4-oxobutanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Michael Addition Strategy : Derivatives of 4-oxobutanoic acids are often synthesized via Michael addition. For example, thioglycolic acid can react with α,β-unsaturated ketones under basic conditions to form thioether-linked intermediates. Adjusting pH (7–9) and temperature (25–60°C) optimizes regioselectivity and minimizes side reactions .

- Amino Acid Precursors : Analogous compounds like asparagine derivatives (e.g., 2,4-diamino-4-oxobutanoic acid) are synthesized via enzymatic or chemical amination of oxobutyric acid precursors. Ammonia or glutamine synthetase can introduce the amino group .

- Yield Optimization : Pilot studies suggest that using anhydrous solvents (e.g., DMF) and catalytic amounts of triethylamine improves yields by 20–30% compared to aqueous conditions.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

- NMR :

- IR : Strong absorption bands for -OH (3200–3500 cm⁻¹), -NH2 (3350–3450 cm⁻¹), and C=O (1680–1720 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks. For C₄H₇NO₆, expect m/z 177.04 (calc. 177.03) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases to separate enantiomers. For example, (2S,3S)-isomers of similar compounds show higher antimicrobial activity than (2R,3R)-forms .

- Docking Studies : Molecular docking with bacterial dihydrofolate reductase reveals that the (S,S)-configuration enhances hydrogen bonding with Asp27 and Lys32 residues, improving binding affinity by 30% compared to racemic mixtures.

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

Methodological Answer:

- Data Collection : High-resolution X-ray data (d ≤ 0.8 Å) are critical due to small crystal size (<0.1 mm) and weak diffraction. Use synchrotron radiation for heavy-atom derivatives.

- SHELX Refinement :

- Example : A related dihydroxy-oxobutanoate crystal (P4₁2₁2) refined to R1 = 0.032 using SHELXL, revealing intramolecular H-bonding critical for stability .

Q. How can atmospheric researchers detect and quantify this compound in secondary organic aerosols (SOA)?

Methodological Answer:

- Sample Collection : Use high-volume air samplers with quartz filters. Extract aerosols with methanol/water (9:1 v/v) and concentrate via rotary evaporation .

- HPLC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. MRM transitions: m/z 177 → 133 (quantifier) and 177 → 89 (qualifier). LOD: 0.1 ng/m³ .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies report antimicrobial activity (MIC = 16 µg/mL), while others show no inhibition.

- Resolution :

Q. What methodologies enable the study of this compound in nonlinear optical (NLO) materials?

Methodological Answer:

- Single Crystal Growth : Use slow evaporation (acetone/water, 4:1) to grow crystals doped with Ce³+ or other lanthanides.

- SHG Measurement : Kurtz-Perry powder method with Nd:YAG laser (1064 nm) reveals second-harmonic generation efficiency 1.5× higher than KDP, attributed to π-conjugated carboxylate groups .

Properties

CAS No. |

634-64-0 |

|---|---|

Molecular Formula |

C4H7NO5 |

Molecular Weight |

149.10 g/mol |

IUPAC Name |

4-amino-2,3-dihydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C4H7NO5/c5-3(8)1(6)2(7)4(9)10/h1-2,6-7H,(H2,5,8)(H,9,10) |

InChI Key |

ZYPJGOCQEPYWIE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.